rac-Rotigotine Hydrochloride rac-Rotigotine Hydrochloride rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.
Brand Name: Vulcanchem
CAS No.: 102120-99-0
VCID: VC0001484
InChI: InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
SMILES: CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol

rac-Rotigotine Hydrochloride

CAS No.: 102120-99-0

Inhibitors

VCID: VC0001484

Molecular Formula: C19H26ClNOS

Molecular Weight: 351.9 g/mol

rac-Rotigotine Hydrochloride - 102120-99-0

CAS No. 102120-99-0
Product Name rac-Rotigotine Hydrochloride
Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
IUPAC Name 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Standard InChI InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Standard InChIKey CEXBONHIOKGWNU-UHFFFAOYSA-N
SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Canonical SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Description rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.
Synonyms (+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Reference [1]. Belluzzi et al (2004) N-0923, a selective dopamine D2 receptor agonist, is efficacious in rat and monkey models of Parkinson/'s disease. Mov.disord. 9 147.
[2]. Scheller et al (2009) The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson/'s disease. Naunyn.Schmiedebergs.Arch.Pharmacol. 379 73.
[3]. Oertel W, Lewitt P, Giladi N, Ghys L, Grieger F, Boroojerdi B.Treatment of patients with early and advanced Parkinson/'s disease with rotigotine transdermal system: Age-relationship to safety and tolerability.Parkinsonism Relat Disord. 2012 Sep 3.
[4]. Rocchi C, Pierantozzi M, Pisani V, Marfia GA, Di Giorgio A, Stanzione P, Bernardi G, Stefani A.The Impact of Rotigotine on Cardiovascular Autonomic Function in Early Parkinson/'s Disease.Eur Neurol. 2012 Aug 28;68(3):187-192.
Abstract

[5]. Wang A, Wang L, Sun K, Liu W, Sha C, Li Y.Preparation of Rotigotine-Loaded Microspheres and Their Combination Use with L-DOPA to Modify Dyskinesias in 6-OHDA-Lesioned Rats.Pharm Res. 2012 Sep;29(9):2367-76.
PubChem Compound 6917969
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator